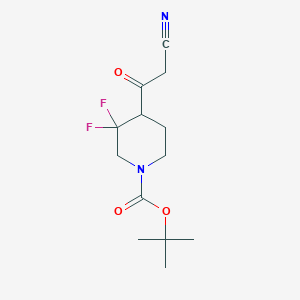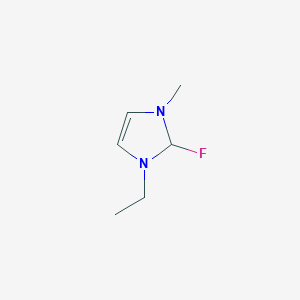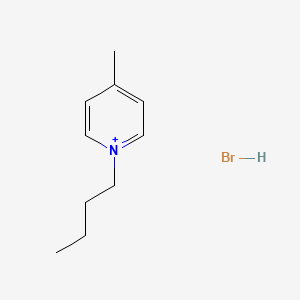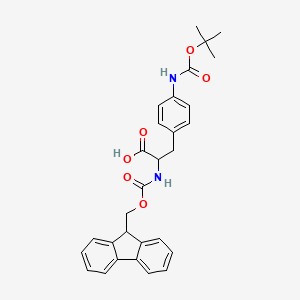
Tert-butyl 4-(2-cyanoacetyl)-3,3-difluoropiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(2-cyanoacetyl)-3,3-difluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C13H20N2O3 It is a piperidine derivative that features a tert-butyl ester group, a cyanoacetyl group, and two fluorine atoms on the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-cyanoacetyl)-3,3-difluoropiperidine-1-carboxylate typically involves the reaction of tert-butyl cyanoacetate with a suitable piperidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the cyanoacetate, followed by nucleophilic addition to the piperidine derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. For example, a micro-reaction system comprising a micro-mixer and a micro-channel reactor can be used to simultaneously convey substrate liquid containing cyanoacetic acid and a Lewis acid along with isobutene . This method allows for precise control over reaction conditions and can be scaled up for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(2-cyanoacetyl)-3,3-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out in solvents such as dichloromethane or tetrahydrofuran under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, reduction may produce amine derivatives, and substitution reactions can result in various substituted piperidine derivatives.
Applications De Recherche Scientifique
Tert-butyl 4-(2-cyanoacetyl)-3,3-difluoropiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-butyl 4-(2-cyanoacetyl)-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The cyanoacetyl group can act as a nucleophile, participating in various biochemical reactions. The fluorine atoms on the piperidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
- Tert-butyl cyanoacetate
- Tert-butyl 4-(2-cyanoacetyl)-3-fluoropiperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-cyanoacetyl)-3,3-difluoropiperidine-1-carboxylate is unique due to the presence of two fluorine atoms on the piperidine ring, which can significantly influence its chemical reactivity and biological activity. The combination of the cyanoacetyl group and the tert-butyl ester group also contributes to its distinct properties compared to similar compounds .
Propriétés
Formule moléculaire |
C13H18F2N2O3 |
|---|---|
Poids moléculaire |
288.29 g/mol |
Nom IUPAC |
tert-butyl 4-(2-cyanoacetyl)-3,3-difluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C13H18F2N2O3/c1-12(2,3)20-11(19)17-7-5-9(10(18)4-6-16)13(14,15)8-17/h9H,4-5,7-8H2,1-3H3 |
Clé InChI |
FRGLVQCREUXDSL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)C(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Manganese(2+); 2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate; chloride](/img/structure/B12826141.png)
![(3R)-1-[4,4-bis(3-methyl-2-thienyl)but-3-enyl]nipecotic acid hydrochloride](/img/structure/B12826159.png)


![1-Cyano-2-methyl-1-[2-(5-methylimidazol-4-yl-methylthio)ethyl]isothiourea](/img/structure/B12826182.png)
![2-chloro-N-[3-(dimethylamino)propyl]-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide hydrochloride](/img/structure/B12826190.png)
![Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]-](/img/structure/B12826194.png)

![4-(5-Chlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B12826212.png)



